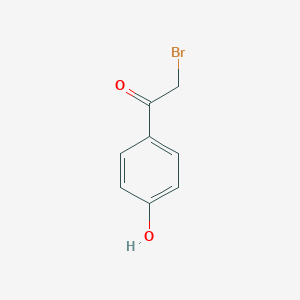

2-Bromo-4'-hydroxyacetophenone

Übersicht

Beschreibung

PTP Inhibitor I is a cell-permeable, protein tyrosine phosphatase (PTP) inhibitor that covalently blocks the catalytic domain of the Src homology region 2 domain-containing phosphatase (SHP-1(ΔSH2)) with a Ki value of 43 µM and PTP1B with a Ki value of 42 µM. SHP-1 and PTP1B both have known roles in regulating insulin signaling as well as myeloid and lymphoid cell differentiation, making inhibitors of these phosphatases of interest in diabetes, cancer, allergy, and inflammation research.

Vorbereitungsmethoden

Synthetic Routes:

Although specific synthetic routes for DMAMCL are not widely documented, it is synthesized through chemical reactions. Researchers have likely developed custom methods to access this compound.

Industrial Production:

Information on large-scale industrial production methods for DMAMCL is limited. given its specialized nature, industrial synthesis may not be well-established.

Analyse Chemischer Reaktionen

DMAMCL unterliegt wahrscheinlich verschiedenen chemischen Reaktionen. Hier sind einige Möglichkeiten:

Oxidations- und Reduktionsreaktionen: DMAMCL kann an Oxidations- oder Reduktionsprozessen teilnehmen, obwohl spezifische Beispiele nicht leicht verfügbar sind.

Substitutionsreaktionen: Es könnte Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen ersetzt werden. Auch hier sind detaillierte Beispiele rar.

Häufige Reagenzien und Bedingungen für diese Reaktionen hängen vom verwendeten spezifischen Syntheseweg ab. Wichtige Produkte, die aus diesen Reaktionen gebildet werden, bleiben nicht gemeldet.

Wissenschaftliche Forschungsanwendungen

Types of Reactions

BHAP is known to undergo various chemical reactions:

- Substitution Reactions : The bromine atom can be replaced by nucleophiles such as amines or thiols.

- Oxidation Reactions : The hydroxyl group can be oxidized to form ketones or aldehydes.

- Reduction Reactions : The carbonyl group can be reduced to form alcohols.

Common Reagents and Conditions

- Substitution : Nucleophiles (amines, thiols) with bases like potassium carbonate.

- Oxidation : Oxidizing agents such as potassium permanganate or chromium trioxide.

- Reduction : Reducing agents like sodium borohydride.

Chemical Synthesis

BHAP serves as an intermediate in the synthesis of complex organic molecules. It is utilized in various organic reactions, contributing to the development of pharmaceuticals and fine chemicals.

Biological Studies

BHAP is particularly valuable in biochemical research as an inhibitor of protein tyrosine phosphatases (PTPs). Its mechanism involves covalent binding to the catalytic domain of PTPs, effectively blocking their activity. This property makes it a useful tool for studying enzyme inhibition and signaling pathways in cellular biology.

Industrial Applications

In industrial settings, BHAP is employed in the production of microbicides and microbistats. For instance, it is registered for use in products like Busan 90 and Busan 1130, which inhibit microbial growth in various applications including papermaking and coatings for food packaging .

Case Study 1: Inhibition of Protein Tyrosine Phosphatases

A study demonstrated that BHAP effectively inhibits PTPs involved in cancer cell signaling pathways. The compound was shown to decrease cell proliferation in vitro by blocking dephosphorylation processes critical for cell growth .

Case Study 2: Microbicide Development

Research on BHAP's application as a microbicide highlighted its effectiveness against bacterial and fungal strains that degrade papermaking chemicals. Products containing BHAP have been approved for use in food contact materials, showcasing its safety and efficacy .

Biologische Aktivität

2-Bromo-4'-hydroxyacetophenone (BHAP) is an organic compound with the molecular formula and a molecular weight of 215.04 g/mol. It is recognized for its significant biological activities, particularly as an inhibitor of protein tyrosine phosphatases (PTPs), which are crucial in various cellular signaling pathways. This article will explore the compound's biological activity, mechanisms, and potential applications, supported by data tables and research findings.

This compound is characterized by the following properties:

| Property | Value |

|---|---|

| CAS Number | 2491-38-5 |

| Molecular Weight | 215.04 g/mol |

| Melting Point | 123-126 °C |

| Solubility | Slightly soluble in chloroform and methanol |

| pKa | 7.69 ± 0.15 (Predicted) |

The primary mechanism of action for this compound is its role as a covalent inhibitor of PTPs, particularly Src homology region 2 domain-containing phosphatase (SHP-1) and PTP1B. These enzymes are involved in regulating insulin signaling and immune responses, making BHAP a compound of interest in diabetes and cancer research.

- Inhibition Potency : The inhibition constants () for SHP-1 and PTP1B are approximately 43 μM and 42 μM, respectively . This potency indicates its effectiveness in modulating these critical pathways.

Biological Activities

The biological activities of this compound extend beyond enzyme inhibition. Key areas of activity include:

- Anti-inflammatory Effects : BHAP has been shown to influence inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation .

- Anticancer Properties : By inhibiting PTPs that regulate cell proliferation and differentiation, BHAP may contribute to anticancer strategies .

- Antimicrobial Activity : Preliminary studies suggest that BHAP exhibits antimicrobial properties against various pathogens, although more research is needed to fully understand its efficacy in this area .

Case Studies and Research Findings

Recent studies have highlighted the diverse applications of this compound:

- Enzyme Inhibition Studies : Research indicated that BHAP effectively inhibits PTP activity, leading to enhanced insulin signaling in cellular models. This suggests potential applications in diabetes management .

- Cancer Research : A study demonstrated that treatment with BHAP led to reduced tumor growth in xenograft models by modulating PTP activity involved in cancer cell signaling pathways .

- Inflammation Models : In vitro studies showed that BHAP could reduce inflammatory cytokine production in macrophages, indicating its potential as an anti-inflammatory agent .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound | Inhibition Potency (K_i) | Primary Activity |

|---|---|---|

| 2-Bromo-3'-hydroxyacetophenone | Not specified | PTP inhibition |

| 2-Bromo-4'-cyanoacetophenone | Not specified | Anticancer properties |

| This compound | 42 μM | PTP inhibition, anti-inflammatory |

Eigenschaften

IUPAC Name |

2-bromo-1-(4-hydroxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrO2/c9-5-8(11)6-1-3-7(10)4-2-6/h1-4,10H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJYOFQHKEWTQRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CBr)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4034576 | |

| Record name | 2-Bromo-4-hydroxyacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4034576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Reddish-brown odorless liquid; [Reference #1] | |

| Record name | 2-Bromo-4-hydroxyacetophenone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9435 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.000011 [mmHg] | |

| Record name | 2-Bromo-4-hydroxyacetophenone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9435 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2491-38-5 | |

| Record name | 2-Bromo-1-(4-hydroxyphenyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2491-38-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Hydroxyphenyl)-2-bromoethanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002491385 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Bromo-4-hydroxyacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4034576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-1-(4-hydroxyphenyl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.869 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-BROMO-4'-HYDROXYACETOPHENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6H0QU4I6BA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 2-Bromo-4'-hydroxyacetophenone function as a slimicide in paper mills?

A1: While the exact mechanism is not fully elucidated in the provided research, this compound (BHAP) acts as a biocide in slimicides used in paper mills. These products, such as Busan 1130 which contains BHAP [], prevent the proliferation of slime-forming microorganisms that can contaminate paper products and impact their quality.

Q2: Can this compound be used to control gene expression?

A2: Research indicates that BHAP can be used as a photolabile caging agent for siRNA, offering a light-activated method to control gene expression []. BHAP readily modifies phosphorothioate backbones in siRNA, rendering them inactive. Upon exposure to mild UV irradiation, the BHAP moiety is cleaved, restoring the siRNA's natural structure and enabling its gene-silencing function. This approach presents a controllable and efficient method for regulating gene expression in mammalian cell cultures.

Q3: What are the potential health concerns associated with occupational exposure to this compound?

A3: Case studies have reported allergic contact dermatitis in individuals exposed to BHAP, particularly those working with slimicides containing the compound []. This highlights the importance of appropriate safety measures and personal protective equipment when handling products containing BHAP.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.